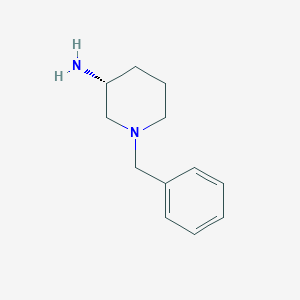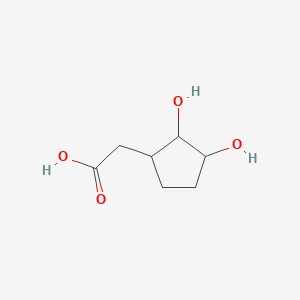![molecular formula C13H25N3O4S B064747 tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate CAS No. 178312-23-7](/img/structure/B64747.png)
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological processes.
Wirkmechanismus
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 works by stimulating the activity of sGC, which is an enzyme that plays a key role in regulating various physiological processes such as blood pressure, vascular tone, and platelet aggregation. By increasing the production of cyclic guanosine monophosphate (cGMP), tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 promotes vasodilation, reduces inflammation, and inhibits cell proliferation.
Biochemische Und Physiologische Effekte
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been shown to have several biochemical and physiological effects. It promotes vasodilation by relaxing smooth muscle cells in blood vessels, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of blood clots. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has several advantages for lab experiments. It is a highly selective sGC stimulator, which means that it has minimal off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 is that it has a short half-life, which may limit its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272. One area of interest is its potential therapeutic applications in cancer. Studies have shown that tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has anti-cancer properties and may be effective in inhibiting tumor growth. Another potential direction is the development of more potent and selective sGC stimulators that can be used in a wider range of experimental settings. Finally, research could focus on the development of more stable and long-lasting formulations of tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 for clinical use.
Synthesemethoden
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butyl 3-bromomethylazetidine-1-carboxylate with piperazine to form tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride to form tert-butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects on cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. In addition, it has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
178312-23-7 |
|---|---|
Produktname |
tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate |
Molekularformel |
C13H25N3O4S |
Molekulargewicht |
319.42 g/mol |
IUPAC-Name |
tert-butyl 3-(4-methylsulfonylpiperazin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H25N3O4S/c1-13(2,3)20-12(17)15-9-11(10-15)14-5-7-16(8-6-14)21(4,18)19/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
KQHMCDLKYDJVSB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)S(=O)(=O)C |
Synonyme |
3-[4-(METHYLSULFONYL)-1-PIPERAZINYL]-1-AZETIDINECARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






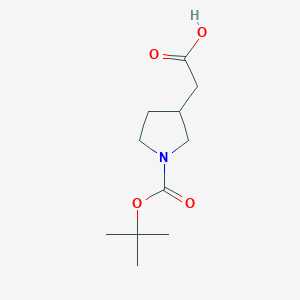
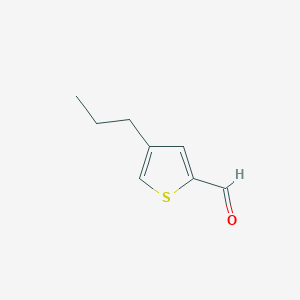
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

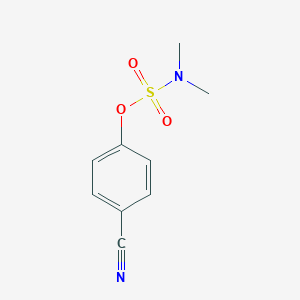
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
